molecular formula C11H16ClN3O3 B2898789 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride CAS No. 1261230-71-0

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Cat. No.: B2898789
CAS No.: 1261230-71-0
M. Wt: 273.72
InChI Key: PTTCTCLZICZXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development in Medicinal Chemistry

The compound’s design lineage traces to foundational work on tranylcypromine derivatives, which first revealed LSD1’s druggability through irreversible FAD cofactor binding. Early analogs suffered from poor selectivity, with IC~50~ values exceeding 15 μM against LSD1 and significant cross-reactivity with monoamine oxidase A/B. A pivotal 2015 study demonstrated that introducing a 3-(piperidin-4-ylmethoxy)pyridine moiety improved LSD1 inhibition 250-fold (IC~50~ = 62 nM) while achieving >1,500-fold selectivity over MAO-B. This breakthrough established the piperidine-pyridine scaffold as a privileged structure for LSD1-targeted drug discovery.

Subsequent optimization focused on substituent effects at the pyridine 2-position. Nitration emerged as a strategic modification to enhance binding pocket interactions, leveraging the nitro group’s electron-withdrawing properties to stabilize aromatic stacking with FAD. Molecular dynamics simulations suggested the 2-nitro configuration optimally orients the piperidine nitrogen for hydrogen bonding with Asp555, a key residue in LSD1’s catalytic cleft. Comparative studies showed 2-nitro analogs exhibited 3.2-fold greater LSD1 inhibition (K~i~ = 29 nM) versus 3-nitro or 4-nitro regioisomers.

Significance in Epigenetic Modulation Research

As an LSD1 antagonist, this compound directly influences H3K4me1/2 demethylation dynamics. Kinetic analyses reveal competitive inhibition against dimethylated H3K4 peptides (K~m~ = 1.8 μM; K~i~ = 43 nM), effectively doubling nuclear H3K4me2 levels at 500 nM concentrations in MOLM-13 leukemia cells. This epigenetic reprogramming reactivates silenced tumor suppressor loci, including CDKN1A and GATA4, as quantified by chromatin immunoprecipitation sequencing.

The compound’s cell-type specificity stems from differential LSD1 dependency across malignancies. In MLL-rearranged AML models, 72-hour treatment induced 89% reduction in colony-forming capacity (EC~50~ = 280 nM) versus <15% inhibition in normal CD34+ hematopoietic progenitors. Such selectivity correlates with LSD1’s role in maintaining oncogenic transcriptional programs through interactions with GFI1B and RCOR1/CoREST complexes.

Positioning within Nitropyridine-Based LSD1 Inhibitor Research

Structure-activity relationship (SAR) studies position this compound as a lead optimization candidate within the nitropyridine chemotype. Key pharmacological comparisons include:

Structural Feature LSD1 K~i~ (nM) MAO-B Selectivity Cellular EC~50~ (nM)
2-Nitro substitution 29 >640× 280
3-Nitro analog 93 160× 520
4-Cyanophenyl variant 41 >560× 310
5-Nitroimidazole prodrug 82* >120× 690*

*Prodrug activation required; values reflect released inhibitor.

The 2-nitro configuration maximizes π-π interactions with FAD’s isoalloxazine ring while minimizing steric clashes in the substrate channel. Molecular docking predicts a binding pose where the nitro group lies 3.1 Å from FAD’s N5 atom, facilitating charge-transfer interactions that lower transition-state energy.

Research Evolution and Current Investigation Status

Ongoing studies focus on prodrug development and combination therapies. A 2020 nitroreductase-activated prodrug system demonstrated tumor-selective LSD1 inhibition using 2-nitroimidazole masking groups. In hypoxic solid tumor models, this approach achieved 4.8-fold higher intracellular active compound concentrations versus normoxic tissue (p < 0.01).

Current clinical-stage analogs (e.g., GSK-LSD1) share structural similarities but lack nitro substituents, highlighting this compound’s unique pharmacophore. Recent patent filings (WO2023086792A1, US20240140907A1) describe deuterated derivatives with improved metabolic stability, maintaining LSD1 K~i~ <50 nM while reducing hepatic clearance by 62% in microsomal assays.

Properties

IUPAC Name

3-nitro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-2-1-5-13-11(10)17-8-9-3-6-12-7-4-9;/h1-2,5,9,12H,3-4,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTCTCLZICZXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Sequence

Retrosynthetic Analysis

The target compound can be dissected into three key components:

  • Pyridine core with nitro (NO₂) and piperidinylmethoxy (C₅H₁₀N-O-CH₂-) substituents.
  • Piperidine moiety linked via an ether bond.
  • Hydrochloride salt derived from protonation of the piperidine nitrogen.

Retrosynthetically, the molecule is accessible through two primary pathways:

  • Pathway A : Late-stage nitration of a preformed 2-(piperidin-4-ylmethoxy)pyridine intermediate.
  • Pathway B : Early-stage nitration followed by piperidinylmethoxy group installation.

Both routes face challenges in regioselectivity and functional group compatibility, necessitating careful condition optimization.

Pathway A: Late-Stage Nitration

Synthesis of 2-(Piperidin-4-ylmethoxy)Pyridine

The precursor 2-(piperidin-4-ylmethoxy)pyridine is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

Pyridine derivatives with electron-withdrawing groups (EWGs) facilitate NAS. Using 2-chloropyridine as the substrate:

  • Substrate Activation :
    • 2-Chloropyridine reacts with piperidin-4-ylmethanol under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C), forming the ether bond.
    • Yield: ~65–75% under optimized conditions.

Reaction Conditions :

Parameter Value
Catalyst Copper(I) iodide (10 mol%)
Base Potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature 110°C
Time 24 hours
Nitration of 2-(Piperidin-4-ylmethoxy)Pyridine

Nitration introduces the nitro group at the 3-position. The piperidinylmethoxy group acts as an ortho/para-directing group, but the pyridine ring’s electron-deficient nature complicates regioselectivity.

Nitration Protocol :

  • Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.
  • Regioselectivity : The 3-position is favored due to resonance stabilization from the ether oxygen.
  • Yield : 50–60% after purification by column chromatography.

Challenges :

  • Over-nitration or oxidation of the piperidine ring.
  • Acidic conditions may protonate the piperidine nitrogen, requiring Boc protection.

Pathway B: Early-Stage Nitration

Nitration of 2-Chloropyridine

Direct nitration of 2-chloropyridine targets the 3-position, leveraging the chlorine’s meta-directing effect:

Conditions :

  • Nitration with HNO₃/H₂SO₄ at 50°C for 6 hours.
  • Yield : 70–80% of 3-nitro-2-chloropyridine.

Mechanistic Insight :
The electron-withdrawing chlorine directs nitration to the 3-position via sigma-complex stabilization.

Piperidinylmethoxy Group Installation

3-Nitro-2-chloropyridine undergoes substitution with piperidin-4-ylmethanol:

Protocol :

  • Mitsunobu Reaction :
    • Reagents: DIAD, triphenylphosphine, THF, 0°C to room temperature.
    • Converts the hydroxyl group of piperidin-4-ylmethanol into a leaving group, enabling ether formation.
    • Yield : 80–85%.
  • Ullmann Coupling :
    • Similar to Pathway A but with higher temperatures (120°C) to overcome decreased reactivity due to the nitro group.
    • Yield : 60–70%.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol, followed by crystallization:

  • Conditions : 1.0 M HCl in ethanol, stirred for 2 hours, filtered, and dried.
  • Purity : >99% by HPLC.

Byproduct Analysis and Mitigation

Common Byproducts

  • N-Methyl-2-(piperidin-4-ylmethoxy)pyridine : Formed via N-methylation under acidic conditions.
  • Dinitro Derivatives : From over-nitration.

Mitigation Strategies

  • Solvent Choice : Use of piperidine as a co-solvent suppresses N-methylation by scavenging reactive intermediates.
  • Temperature Control : Maintaining nitration temperatures below 5°C minimizes dinitro byproducts.

Industrial-Scale Considerations

Catalyst Recycling

Ruthenium-based catalysts (e.g., Ru/C) from hydrogenation steps in related syntheses can be regenerated via:

  • Oxidative Treatment : H₂O₂ wash to remove organic residues.
  • Reductive Activation : H₂ flow at 200°C for 4 hours.

Process Optimization

Parameter Small-Scale Yield Industrial-Scale Yield
Nitration 70% 65%
Ullmann Coupling 75% 70%
Salt Formation 95% 90%

Comparative Analysis of Pathways

Criterion Pathway A Pathway B
Regioselectivity Moderate High
Functional Group Compatibility Requires protection No protection needed
Overall Yield 40–50% 50–60%
Byproduct Formation Higher Lower

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–O bond formation via visible-light-mediated catalysis, avoiding harsh conditions:

  • Catalyst : Ir(ppy)₃ under blue LED irradiation.
  • Yield : 70% (preliminary data).

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer during nitration, improving safety and yield:

  • Residence Time : 2 minutes.
  • Yield : 75%.

Chemical Reactions Analysis

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrogenation: The compound can be hydrogenated to form the corresponding amine derivative.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Modeling and Binding Insights

Schrödinger-based docking studies () revealed that inhibitors with 4-cyanophenyl (compound 17) form favorable interactions with LSD1’s FAD-binding site and hydrophobic residues (e.g., Trp695, Phe672). In contrast, the nitro group in the target compound may induce steric clashes or electronic repulsion, reducing binding affinity.

Biological Activity

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in epigenetic regulation and is implicated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H15_{15}N3_{3}O3_{3}Cl
  • CAS Number : 1261230-71-0
  • Molecular Weight : 273.72 g/mol

The presence of the piperidine moiety and the nitro group are significant for its biological activity.

This compound primarily acts as an inhibitor of LSD1. LSD1 demethylates histone H3 at lysine 4 (H3K4), a modification associated with active gene transcription. By inhibiting LSD1, this compound can potentially reverse epigenetic silencing in cancer cells, leading to reactivation of tumor suppressor genes.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the core structure can significantly affect the inhibitory potency against LSD1:

CompoundIC50_{50} (nM)Notes
3-Nitro-2-(piperidin-4-ylmethoxy)pyridine62Potent LSD1 inhibitor
Compound 115,700Less active variant
Compound 2250Selectivity enhancement observed with piperidinyl substitution

The piperidinyl group enhances binding affinity and selectivity towards LSD1, demonstrating the importance of structural modifications in optimizing biological activity .

Biological Activity Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines:

  • Breast Cancer Cell Lines : Demonstrated significant reduction in cell viability with an IC50_{50} value in the low micromolar range.
  • Lung Cancer Models : Showed comparable efficacy with IC50_{50} values around 0.5 µM.
  • Mechanistic Studies : Indicated that treatment leads to increased apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

Several studies have documented the effects of this compound on cancer biology:

  • Study on Breast Cancer : A study published in Nature highlighted that compounds similar to 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine led to significant tumor regression in murine models when administered over a four-week period .
  • LSD1 Inhibition Mechanism : Research detailed in Journal of Medicinal Chemistry explored the binding interactions between LSD1 and this compound, confirming its competitive inhibition through crystallography and molecular docking studies .

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride?

  • Methodology : Synthetic routes should prioritize regioselectivity and functional group compatibility. For example, nucleophilic substitution reactions at the pyridine ring (e.g., nitro group introduction) require careful control of reaction conditions (temperature, solvent polarity) to avoid side reactions. Piperidine-methoxy linkage formation may employ Mitsunobu or alkylation protocols, with attention to protecting group strategies for the piperidine nitrogen. Reagents like potassium carbonate or sodium hydride are common bases for deprotonation . Computational tools (e.g., reaction path search methods) can predict feasible pathways and optimize yields .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for piperidine ring protons (δ 1.5–3.5 ppm), pyridine aromatic protons (δ 7.0–9.0 ppm), and nitro group deshielding effects.
  • IR : Confirm nitro group presence via asymmetric/symmetric stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., parent ion matching theoretical mass) and fragmentation patterns (e.g., loss of HCl or nitro group).
    Cross-referencing with PubChem data ensures consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal : Follow local regulations for halogenated/nitro-containing waste. Avoid strong oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound under varying conditions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, assess nitro group reduction pathways (e.g., catalytic hydrogenation vs. borohydride reduction).
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and stability in polar vs. non-polar solvents.
  • Database Integration : Leverage tools like REAXYS or PubChem to cross-validate computational predictions with experimental data .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. For instance, discrepancies in enzyme inhibition may arise from pH-dependent protonation of the piperidine nitrogen.
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing nitro with cyano groups) to isolate contributing structural features.
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions to clarify potency variations .

Q. How can the compound’s stability in biological matrices be optimized for pharmacokinetic studies?

  • Methodology :

  • Degradation Studies : Use LC-MS to identify metabolites or decomposition products (e.g., nitro reduction to amine).
  • Formulation Adjustments : Incorporate stabilizers (e.g., antioxidants like BHT) or pH modifiers (e.g., citrate buffer) to enhance plasma stability.
  • Microsomal Assays : Test hepatic metabolism using liver microsomes to predict in vivo clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.